(5-(Furan-2-yl)isoxazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Beschreibung
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-13-4-2-6-17-18(13)21-20(28-17)24-9-7-23(8-10-24)19(25)14-12-16(27-22-14)15-5-3-11-26-15/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPSKUOOKVBJSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Moieties
Isoxazole vs. Pyrazole Derivatives :
The isoxazole ring in the target compound differs from pyrazole-based analogs (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolylpyrazolyl)thiazole in ) by replacing one nitrogen with an oxygen atom. This substitution reduces basicity but may improve metabolic stability compared to pyrazoles, which are prone to oxidative degradation .- Benzothiazole vs. Thiazole Variations: The 4-methylbenzo[d]thiazole group in the target compound shares similarities with thiazole derivatives in and .
Linker and Substituent Effects
- Methanone Bridge vs. Ureido/Carbamate Linkers: The methanone group in the target compound contrasts with ureido or carbamate linkers in and . Methanone bridges are less polar, which may reduce aqueous solubility but improve blood-brain barrier penetration compared to carbamates, which are bulkier and more hydrolytically labile .
Furan vs. Fluorophenyl Substituents :
The furan-2-yl group at the isoxazole position introduces an oxygen heteroatom, differing from fluorophenyl substituents in . Fluorophenyl groups enhance electronegativity and metabolic resistance, while furan may confer improved π-π stacking but increased susceptibility to oxidative metabolism .
Physicochemical and Pharmacokinetic Properties
Table 1: Hypothetical Comparison Based on Structural Analogues
Methodological Considerations for Comparative Studies
As noted in , compound similarity assessments rely on structural descriptors (e.g., Tanimoto coefficients) and pharmacophore mapping. The target compound’s unique combination of furan, isoxazole, and benzothiazole may yield low similarity scores (<0.3) with pyrazole- or triazole-based analogs, necessitating hybrid evaluation strategies .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer: Synthesis optimization involves stepwise reaction monitoring using HPLC to track intermediate formation and purity . Key steps include:
- Catalyst Selection: Use Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for furan-isoxazole linkage) .
- Temperature Control: Maintain reflux conditions (80–100°C) for piperazine-thiazole conjugation to prevent side reactions .
- Solvent Systems: Employ polar aprotic solvents (DMF or DMSO) for thiadiazole ring closure, followed by recrystallization in ethanol-DMF (1:1) to enhance purity .
Post-synthesis, characterize intermediates via / NMR and HRMS to confirm structural integrity .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer:
- NMR Spectroscopy: NMR identifies proton environments (e.g., furan protons at δ 6.2–7.1 ppm, piperazine methyl groups at δ 2.3–2.6 ppm) . NMR confirms carbonyl (C=O) and thiazole carbons (160–170 ppm) .
- X-ray Crystallography: Resolves spatial arrangement, particularly for the isoxazole-thiazole dihedral angle (typically 45–60°) .
- HRMS: Validates molecular mass (e.g., [M+H] at m/z 436.12) and elemental composition (CHNOS) .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of biological activity?
- Methodological Answer:
- In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB assays to measure IC values . Compare with reference compounds (e.g., CHS-828) to assess potency .
- Molecular Docking: Model interactions with target proteins (e.g., EGFR or COX-2) using AutoDock Vina. Prioritize binding poses with the thiazole moiety forming hydrogen bonds to catalytic residues .
- Enzyme Inhibition Studies: Test inhibitory effects on kinases or proteases via fluorescence-based assays (e.g., ATP depletion for kinase activity) .
Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?
- Methodological Answer:
-
Stability Studies: Assess compound degradation under varying pH (2–10) and temperature (4–40°C) using HPLC-MS to identify labile groups (e.g., furan oxidation) .
-
Dose-Response Curves: Replicate assays with standardized protocols (e.g., 72-hr incubation for cytotoxicity) to minimize variability .
-
SAR Analysis: Compare analogs (Table 1) to isolate critical substituents (e.g., 4-methyl on benzo[d]thiazole enhances membrane permeability) .
Table 1. Structure-Activity Relationships (SAR) of Key Analogs
Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?
- Methodological Answer:
- Analog Synthesis: Replace furan with bioisosteres (e.g., thiophene or pyridine) and assess via IC shifts .
- Functional Group Modifications: Introduce electron-withdrawing groups (e.g., -NO) to the benzo[d]thiazole ring to enhance electrophilic reactivity .
- Computational QSAR Models: Train models on datasets (e.g., 50+ analogs) using descriptors like polar surface area (PSA) and partition coefficient (logP) to predict activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
